![molecular formula C13H9Cl3O3S B2393076 (2-Chlorophenyl) 4,5-dichloro-2-methylbenzenesulfonate CAS No. 2305298-09-1](/img/structure/B2393076.png)
(2-Chlorophenyl) 4,5-dichloro-2-methylbenzenesulfonate
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Overview
Description
(2-Chlorophenyl) 4,5-dichloro-2-methylbenzenesulfonate, also known as CDMSB, is a chemical compound that has been widely used in scientific research. It is a sulfonate ester that is commonly used as a reagent in organic synthesis and as a cross-linking agent in polymer chemistry.
Scientific Research Applications
(2-Chlorophenyl) 4,5-dichloro-2-methylbenzenesulfonate has been widely used in scientific research as a cross-linking agent in polymer chemistry, particularly in the synthesis of hydrogels. It has also been used as a reagent in organic synthesis, specifically in the synthesis of sulfonamides and sulfonate esters. (2-Chlorophenyl) 4,5-dichloro-2-methylbenzenesulfonate has also been used in the development of new drugs and as a tool in the study of enzyme mechanisms.
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been observed to interact with their targets through hydrogen bonding and van der waals forces . This interaction can lead to changes in the target’s function, potentially influencing various biological processes .
Biochemical Pathways
Related compounds have been shown to influence a variety of pathways, leading to diverse biological activities . These activities range from antiviral to anticancer effects, suggesting that the compound could potentially interact with multiple biochemical pathways .
Result of Action
Similar compounds have been observed to induce changes at the molecular and cellular level, potentially leading to various biological effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. These properties can lead to accumulation in the environment and biomagnification in living organisms, potentially influencing the compound’s action .
Advantages and Limitations for Lab Experiments
(2-Chlorophenyl) 4,5-dichloro-2-methylbenzenesulfonate has several advantages as a reagent in lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. It is also a versatile reagent that can be used in a variety of organic synthesis reactions. However, (2-Chlorophenyl) 4,5-dichloro-2-methylbenzenesulfonate does have some limitations. It is toxic and must be handled with care. In addition, its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on (2-Chlorophenyl) 4,5-dichloro-2-methylbenzenesulfonate. One area of interest is the development of new drugs based on (2-Chlorophenyl) 4,5-dichloro-2-methylbenzenesulfonate. Another area of interest is the study of the mechanism of action of (2-Chlorophenyl) 4,5-dichloro-2-methylbenzenesulfonate, particularly its interactions with enzymes. Additionally, there is potential for the use of (2-Chlorophenyl) 4,5-dichloro-2-methylbenzenesulfonate in the development of new materials, such as hydrogels, with unique properties.
Synthesis Methods
(2-Chlorophenyl) 4,5-dichloro-2-methylbenzenesulfonate can be synthesized through the reaction of 2-chlorophenol with 4,5-dichloro-2-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction results in the formation of (2-Chlorophenyl) 4,5-dichloro-2-methylbenzenesulfonate as a white solid with a melting point of 155-157°C.
properties
IUPAC Name |
(2-chlorophenyl) 4,5-dichloro-2-methylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3O3S/c1-8-6-10(15)11(16)7-13(8)20(17,18)19-12-5-3-2-4-9(12)14/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSWBGHDFVXZQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)OC2=CC=CC=C2Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl) 4,5-dichloro-2-methylbenzenesulfonate |
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